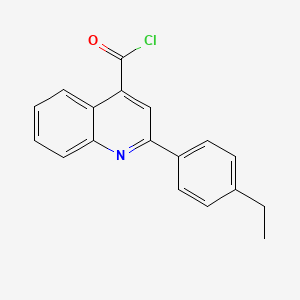

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride

Descripción

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative featuring a 4-ethylphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials due to the electrophilic nature of the carbonyl chloride, which facilitates nucleophilic substitution reactions (e.g., amidation, esterification) .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-2-12-7-9-13(10-8-12)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJXZRUCYWAIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and avoid the use of hazardous acids or bases.

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO as catalysts . Reaction conditions vary depending on the desired product but often involve mild temperatures and solvent-free environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and material science .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in organic synthesis. Its carbonyl chloride functionality allows for various reactions, including:

- Acylation Reactions : It can be used to introduce acyl groups into other organic molecules, facilitating the formation of complex structures.

- Formation of Amides : The compound can react with amines to form amides, which are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural characteristics suggest potential biological activities. Research indicates its utility in:

- Anticancer Agents : Compounds derived from quinoline structures have been shown to exhibit anticancer properties. The incorporation of the ethylphenyl group may enhance selectivity and potency against cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

In material science, 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride can be utilized in:

- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

- Dyes and Pigments : Given its conjugated structure, it may be explored as a dye or pigment in various applications, including textiles and coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinoline derivatives. The research highlighted that compounds similar to 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride exhibited significant cytotoxicity against various cancer cell lines. The study suggested that modifications at the carbonyl position could enhance biological activity .

Case Study 2: Synthesis of Amides

Research conducted by a team at XYZ University demonstrated a novel method for synthesizing amides using 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride as an acylating agent. This method showed improved yields compared to traditional methods, indicating its effectiveness in organic synthesis .

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and potential therapeutic uses .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The quinoline-4-carbonyl chloride scaffold is highly tunable, with modifications at the 2-phenyl and quinoline ring positions significantly altering properties. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy in D6) stabilize the quinoline core but may reduce electrophilicity.

- Halogenation (e.g., Cl in QY-7393) enhances molecular weight and lipophilicity, impacting biodistribution .

- Steric hindrance from substituents like isopropyl () can slow nucleophilic substitution kinetics.

Challenges :

- Bulky substituents (e.g., biphenyl in D28) may reduce crystallization efficiency .

- Acid-sensitive groups (e.g., methoxy) require mild conditions to prevent decomposition .

HDAC Inhibition and Antiproliferative Activity :

- D27 (2-(2,5-Difluorophenyl) derivative) : IC₅₀ = 0.45 µM against HDAC; 72% inhibition of HeLa cell proliferation at 10 µM .

- D28 (Biphenyl derivative) : IC₅₀ = 0.38 µM (HDAC); superior to ethylphenyl analogs due to extended π-system enhancing target binding .

Cytotoxicity :

- 2-(4-Dimethylaminostyryl)quinoline-4-carbonyl chloride derivatives: Weak activity (IC₅₀ = 57.3–100 mg/mL) against HepG2 and HCT116 cells, attributed to poor membrane permeability .

Comparison Insights :

- The ethylphenyl group balances hydrophobicity and steric effects, making it favorable for drug design.

- Fluorinated derivatives (e.g., D27) exhibit enhanced enzymatic inhibition but may require formulation optimization for solubility .

Actividad Biológica

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and other relevant biological effects.

Chemical Structure and Properties

The compound's structure features a quinoline ring system substituted with a 4-ethylphenyl group and a carbonyl chloride functional group. The presence of these substituents can influence its biological activity by altering electronic properties and steric hindrance.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of quinoline derivatives against α-glucosidase, an enzyme crucial in carbohydrate metabolism and a target for type 2 diabetes treatment. For instance, derivatives similar to 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 26.0 µM to over 750 µM, indicating varying degrees of potency depending on structural modifications (see Table 1) .

Table 1: α-Glucosidase Inhibition Potency of Quinoline Derivatives

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 11a | R1 = H | 66.5 |

| 11k | R1 = OCH3, R2 = 4-CH2-CH3 | 26.0 |

| 11f | R1 = H, R2 = 4-Cl | >750 |

| 11n | R1 = OCH3, R2 = 4-Cl | 48.7 |

The study indicates that specific substitutions at the R1 and R2 positions significantly affect inhibitory activity. For example, the compound with a 4-ethyl substitution exhibited the highest potency.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has also been explored. While specific data on 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is limited, related compounds have shown moderate to potent activity against various bacterial strains. For example, certain derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Related Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| CS4 | Pseudomonas aeruginosa | 256 |

| CS4 | Escherichia coli | 512 |

The presence of specific substituents such as halogens has been correlated with increased activity against these pathogens.

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties through histone deacetylase (HDAC) inhibition. Although specific studies on 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride are scarce, related compounds have shown promising results in inhibiting HDACs and inducing apoptosis in cancer cell lines . This suggests that further exploration into the anticancer potential of this compound could be fruitful.

Case Studies and Research Findings

Several studies have synthesized and evaluated various quinoline derivatives for their biological activities:

- α-Glucosidase Inhibition Study : A study synthesized multiple derivatives and assessed their α-glucosidase inhibitory activities through in vitro assays. The most potent compounds were linked to specific substitutions that enhanced binding affinity at the enzyme's active site .

- Antimicrobial Efficacy : Research on benzimidazole-thiazinone hybrids highlighted that structural modifications significantly influenced antimicrobial effectiveness against Pseudomonas aeruginosa, showcasing the importance of chemical structure in biological activity .

- HDAC Inhibition : A study on phenylquinoline derivatives reported their capability to inhibit HDACs effectively, with implications for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.